2-(2-methoxyanilino)-4(3H)-pyrimidinone
Description
2-(2-Methoxyanilino)-4(3H)-pyrimidinone is a pyrimidinone derivative featuring a 2-methoxy-substituted anilino group at the C-2 position of the pyrimidinone core. Pyrimidinones are heterocyclic compounds with diverse biological activities, including kinase inhibition, antimicrobial effects, and antiviral properties .
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-8(9)13-11-12-7-6-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
FTWRHMZORKXAAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=NC=CC(=O)N2 |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=CC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
Physicochemical Properties
- Solubility: Methoxy and amino groups improve aqueous solubility compared to chloro or methyl substituents .
- Synthetic Feasibility: The target compound can be synthesized via cyclocondensation of amidines and trifluoro-β-ketoesters, similar to methods in and . However, the 2-methoxyanilino group requires careful optimization to avoid side reactions .
Cytotoxicity and Selectivity
- Pyrimidinones with pyridine rings (e.g., 2-pyridine analogs) exhibit high potency (IC50 = 2.5–2.9 µM) but significant cytotoxicity (IC50 = 3.2–5.4 µM) . The methoxy group in the target compound may mitigate cytotoxicity by reducing non-specific interactions.
- Chloro-substituted analogs (e.g., 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone) show higher reactivity but also increased risk of off-target effects .
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